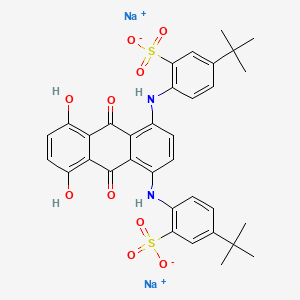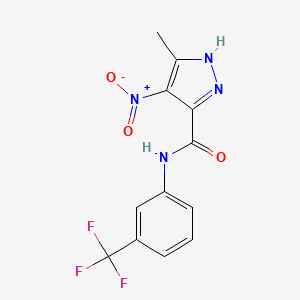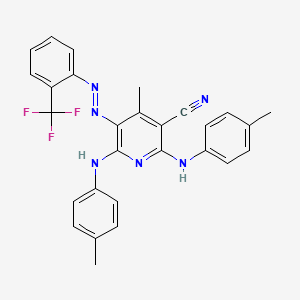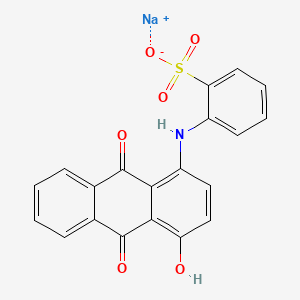
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt is a chemical compound known for its use as a colorant in various applications. It is an anthraquinone dye, which is a class of dyes derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is commonly used in the cosmetic industry, particularly in hair dye formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves several steps. The starting material is typically anthraquinone, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by a series of reactions to introduce the amino and hydroxy groups at specific positions on the anthraquinone ring. The final step involves the formation of the monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a colorant in various chemical processes and as a reagent in analytical chemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: It is investigated for its potential use in medical diagnostics and therapeutics.
Industry: The compound is widely used in the cosmetic industry, particularly in hair dye formulations.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. In hair dye formulations, the compound penetrates the hair shaft and binds to the keratin proteins, resulting in a color change. The exact molecular pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, monosodium salt
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-4-methyl-, monosodium salt
Uniqueness
What sets benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt apart from similar compounds is its specific substitution pattern on the anthraquinone ring. This unique structure imparts distinct color properties and reactivity, making it particularly suitable for use in hair dye formulations .
Properties
CAS No. |
71130-52-4 |
|---|---|
Molecular Formula |
C20H12NNaO6S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H13NO6S.Na/c22-15-10-9-14(21-13-7-3-4-8-16(13)28(25,26)27)17-18(15)20(24)12-6-2-1-5-11(12)19(17)23;/h1-10,21-22H,(H,25,26,27);/q;+1/p-1 |
InChI Key |
VKFVAQKMCLHBCX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


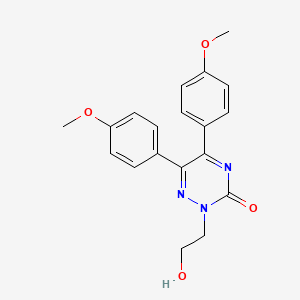
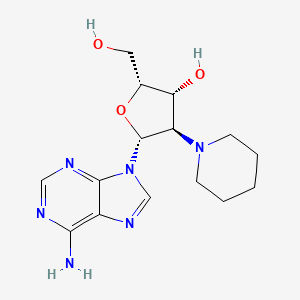
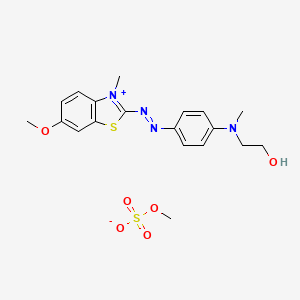

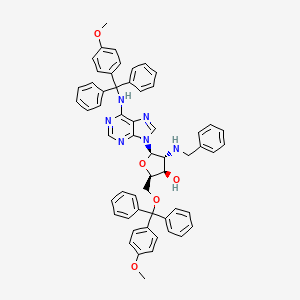

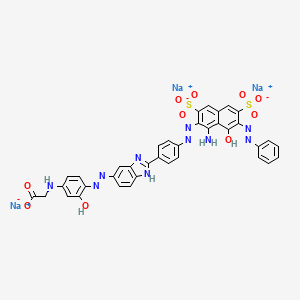

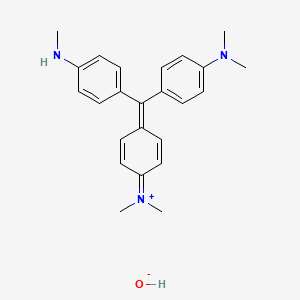
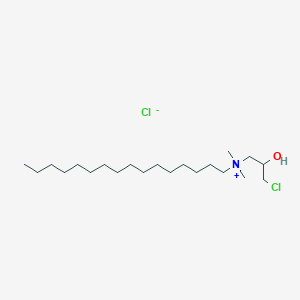
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
